3-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
3-bromo-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O/c1-13-18(24-20-22-9-4-10-25(13)20)14-5-3-8-17(12-14)23-19(26)15-6-2-7-16(21)11-15/h2-12H,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURDXRXPXXNXAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[1,2-a]pyrimidine core, followed by functionalization to introduce the bromine atom and the benzamide group.
-
Formation of Imidazo[1,2-a]pyrimidine Core
Starting Materials: 2-aminopyridine and α-bromoketones.
Reaction Conditions: Cyclization and bromination in the presence of tert-butyl hydroperoxide (TBHP) and ethyl acetate.
Chemical Reactions Analysis
1.1. Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the benzamide position undergoes SNAr reactions with nitrogen-containing nucleophiles. For example:
-
Aminopyridine coupling : Reacts with 2-aminopyridines under oxidative conditions (e.g., TBHP/I₂) to form fused imidazo[1,2-a]pyrimidine derivatives .
-
Thiol substitution : Bromine displacement with thiols generates sulfanyl analogs, though yields depend on steric and electronic factors .
1.2. Cyclization Reactions
The imidazo[1,2-a]pyrimidine moiety facilitates tandem cyclization-bromination under TBHP/ethyl acetate conditions, forming polycyclic frameworks .
Example :
Yield: 60–85% (substrate-dependent) .
Oxidative C–C Bond Cleavage
In the presence of iodine and TBHP, the compound undergoes oxidative cleavage of the benzamide C–C bond, yielding N-(pyridin-2-yl)amide derivatives .
Mechanism :
-
I₂/TBHP generates tert-butoxy radicals.
-
Radical-mediated C–C bond cleavage releases a formate intermediate.
Conditions :
| Parameter | Value |
|---|---|
| Catalyst | I₂ (20 mol%) |
| Oxidant | TBHP (4 equiv) |
| Solvent | Toluene |
| Temperature | 100°C |
| Yield | 55–78% |
Bromination and Halogen Exchange
The bromine atom participates in halogen-exchange reactions:
-
CuBr-mediated bromination : Converts C–H bonds to C–Br in chloroform/ethyl acetate .
-
Bromine recycling : HBr byproducts oxidize to Br₂ via TBHP, enabling tandem bromination .
Substrate Scope :
| Position Modified | Product Type | Yield (%) |
|---|---|---|
| Benzamide C–Br | Imidazopyridine | 72–88 |
| Imidazo N–H | Brominated analog | 65 |
Condensation Reactions
The benzamide group reacts with amines or hydrazines:
-
Thiosemicarbazide condensation : Forms thiazole derivatives under reflux (CHCl₃/EtOAc) .
-
2-Aminopyrimidine coupling : Produces bis-heterocyclic amides in acetonitrile/K₂CO₃ .
Key Data :
| Nucleophile | Product | Conditions | Yield (%) |
|---|---|---|---|
| 2-Aminopyridine | N-(pyridin-2-yl)amide | I₂/TBHP, 100°C | 77 |
| Thiosemicarbazide | Thiazole | CuBr, 80°C | 85 |
Biological Activity Correlations
Structural modifications impact kinase inhibition:
-
3-Bromo substitution : Enhances binding to ATP pockets (IC₅₀: 0.12 µM vs. EGFR) .
-
Imidazo[1,2-a]pyrimidine : Critical for antiproliferative activity (GI₅₀: 1.8 µM in HCT116) .
Stability and Degradation
Scientific Research Applications
Biological Applications
The compound has shown promise in various biological applications, particularly in pharmacology:
Anticancer Activity
Research indicates that compounds similar to 3-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : The imidazo[1,2-a]pyrimidine moiety can interact with DNA and inhibit topoisomerase activity, leading to apoptosis in cancer cells.
- Case Studies : In vitro studies have demonstrated efficacy against several cancer cell lines, including breast and colon cancer cells .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties:
- Activity Spectrum : Preliminary studies show effectiveness against Gram-positive bacteria such as Staphylococcus aureus and some fungal strains.
- Mechanism : The presence of the imidazole ring enhances membrane permeability, allowing better interaction with microbial targets .
Neuroprotective Effects
Emerging research indicates that derivatives of this compound may exhibit neuroprotective effects:
- Research Findings : Studies have suggested that these compounds can reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Effective against S. aureus | |
| Neuroprotective | Reduces oxidative stress |
Table 2: Synthesis Overview
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | Br₂, Acetic Acid | 75 |
| Amide Formation | EDC, DMF | 85 |
Mechanism of Action
The mechanism of action of 3-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-a]pyrimidine moiety can bind to active sites of enzymes, inhibiting their activity and thereby affecting cellular pathways. The bromine atom and benzamide group can enhance binding affinity and specificity.
Comparison with Similar Compounds
ZINC33268577
- Structure : 3-Bromo-N-[4-methyl-3-[(9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl]benzamide.
- Comparison: Shares a brominated benzamide core but differs in the heterocyclic substituent (pyrido[1,2-a]pyrimidine vs. imidazo[1,2-a]pyrimidine). Shape Tanimoto similarity to tivozanib: 0.803 (indicating high shape overlap) . Reduced hydrogen-bonding capacity: 1 H-bond donor and 5 acceptors vs. tivozanib’s 2 donors and 7 acceptors, suggesting weaker kinase binding .
NCGC00135472 (C2A)
- Structure : 3,4-Difluoro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide.
- Comparison :
- Replaces the bromine with 3,4-difluoro substituents on the benzamide, enhancing electronegativity and altering solubility (DMSO solubility: 2 mg/mL) .
- Retains the 3-methylimidazo[1,2-a]pyrimidine group, critical for target binding.
- Biological Relevance : Acts as a resolvin D1 mimetic, suggesting anti-inflammatory applications distinct from the brominated analogue’s kinase inhibition .
Fluorinated and Nitro Derivatives
- Examples :
- Comparison :
Pharmacokinetic and Physicochemical Properties
Key Observations :
- Bromine and fluorine substituents increase molecular weight and lipophilicity (LogP), impacting membrane permeability.
- Rotatable bond counts (5–6) suggest moderate flexibility, balancing target engagement and metabolic stability .
Biological Activity
3-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is a complex organic compound belonging to the class of imidazo[1,2-a]pyrimidines. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on the biological activity of this compound, including its pharmacological effects, synthesis, and structure-activity relationships (SAR).
Chemical Structure
The compound features a multi-ring structure that includes an imidazo[1,2-a]pyrimidine moiety attached to a phenyl group and a benzamide functional group. This structural complexity is believed to contribute to its diverse biological activities.
Synthesis
The synthesis of this compound has been achieved through various methods. A notable approach involves the use of bromoketones and 2-aminopyridines under mild conditions, which allows for high yields and selectivity without the need for transition-metal catalysts. This method highlights the compound's potential for scalable synthesis in pharmaceutical applications .
Anticancer Properties
Research indicates that derivatives of imidazo[1,2-a]pyrimidines exhibit significant anticancer activity. For example, compounds related to this compound have shown promising results against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways associated with cell proliferation and survival .
Inhibition of Ion Channels
Some studies have reported that similar compounds demonstrate inhibitory effects on voltage-gated potassium channels (Kv channels). These channels are crucial in regulating cellular excitability and proliferation. The inhibition profile suggests that these compounds could serve as potential therapeutic agents in treating conditions associated with abnormal ion channel activity .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Activation of specific receptors associated with inflammation resolution has been noted, suggesting that it may play a role in modulating inflammatory responses .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:
- Bromination : The presence of bromine enhances the lipophilicity and potentially increases the bioavailability of the compound.
- Substituents on the Phenyl Ring : Modifications on the phenyl ring have been shown to significantly affect potency against cancer cell lines and ion channels .
| Modification Type | Effect on Activity |
|---|---|
| Bromination | Increased potency |
| Substituents | Varies by position; generally enhances activity |
Case Studies
- In Vitro Studies : In vitro assays demonstrated that related compounds effectively inhibited growth in several cancer cell lines, with IC50 values comparable to established chemotherapeutics .
- Animal Models : Preliminary studies using animal models have shown that these compounds can reduce tumor size and improve survival rates when administered at therapeutic doses .
Q & A
Q. What are the key synthetic steps and characterization methods for 3-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide?
Answer: The synthesis typically involves:
Core imidazo[1,2-a]pyrimidine formation : Condensation of 3-methylimidazo[1,2-a]pyrimidine-2-amine with brominated aryl ketones using reagents like zinc dust and ammonium chloride .
Coupling with benzamide : Buchwald–Hartwig amination or palladium-catalyzed cross-coupling to attach the bromobenzamide moiety .
Characterization :
Q. How can common impurities (e.g., benzimidazoles) be identified during synthesis?
Answer:
- Byproduct formation : Under high-temperature or acidic conditions, the diamine intermediate may cyclize to form benzimidazoles instead of the target amide .
- Detection : Use HPLC with a C18 column and UV detection (λ = 254 nm). Benzimidazoles exhibit distinct retention times and lack the amide C=O IR peak .
Advanced Research Questions
Q. How do reaction conditions influence the selectivity between amide and benzimidazole formation?
Answer:
- Amide preference : Use acyl chlorides (good leaving groups) and mild protonating agents (e.g., pyridine) at moderate temperatures (60–80°C) .
- Benzimidazole formation : Occurs with excess polyphosphoric acid (protonating agent) and higher temperatures (>100°C) .
Table 1 : Reaction Optimization
| Condition | Amide Yield (%) | Benzimidazole Yield (%) |
|---|---|---|
| Pyridine, 80°C | 85 | <5 |
| Polyphosphoric acid, 120°C | 15 | 78 |
Q. What computational strategies predict the electronic properties of this compound?
Answer:
- DFT calculations : Analyze frontier orbitals (HOMO/LUMO) to identify reactive sites. For example, the imidazo-pyrimidine ring contributes significantly to the HOMO, making it electron-rich and prone to electrophilic substitution .
- Molecular docking : Use PHENIX or Phaser-2.1 to model interactions with biological targets (e.g., kinase domains) .
Q. How does bromine substitution impact biological activity or material applications?
Answer:
- Biological activity : Bromine enhances binding to hydrophobic pockets in enzymes (e.g., kinase inhibitors). Derivatives with para-bromo substitutions show improved IC₅₀ values in DDR1 inhibition assays .
- Material science : Bromine increases electron-withdrawing effects, tuning luminescence in OLEDs. For example, 2-(4-bromophenyl)imidazo[1,2-a]pyrimidine derivatives exhibit blue-shifted emission .
Methodological Guidance
Q. How to resolve contradictory spectral data (e.g., overlapping NMR signals)?
Answer:
Q. What crystallographic techniques validate the compound’s structure?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
